Cas no 1805208-03-0 (5-Bromo-2-bromomethyl-4-fluoropyridine)

5-Bromo-2-bromomethyl-4-fluoropyridine Chemical and Physical Properties
Names and Identifiers
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- 5-Bromo-2-bromomethyl-4-fluoropyridine
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- Inchi: 1S/C6H4Br2FN/c7-2-4-1-6(9)5(8)3-10-4/h1,3H,2H2
- InChI Key: OZMNKDCEJLQNNS-UHFFFAOYSA-N
- SMILES: BrCC1C=C(C(=CN=1)Br)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 112
- Topological Polar Surface Area: 12.9
- XLogP3: 2.2
5-Bromo-2-bromomethyl-4-fluoropyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029014404-250mg |
5-Bromo-2-bromomethyl-4-fluoropyridine |
1805208-03-0 | 95% | 250mg |
$1,009.40 | 2022-04-01 | |
Alichem | A029014404-1g |
5-Bromo-2-bromomethyl-4-fluoropyridine |
1805208-03-0 | 95% | 1g |
$3,126.60 | 2022-04-01 |
5-Bromo-2-bromomethyl-4-fluoropyridine Related Literature
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Shuaimin Lu,Di Wu,Zhengxian Lv,Zilin Chen,Lu Chen,Guang Chen,Lian Xia,Jinmao You,Yongning Wu RSC Adv., 2016,6, 103169-103177
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
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Kevin de Aquino Dias,Leandro Helgueira Andrade Green Chem., 2021,23, 2308-2316
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Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311
Additional information on 5-Bromo-2-bromomethyl-4-fluoropyridine
Recent Advances in the Synthesis and Applications of 5-Bromo-2-bromomethyl-4-fluoropyridine (CAS: 1805208-03-0)
5-Bromo-2-bromomethyl-4-fluoropyridine (CAS: 1805208-03-0) is a halogenated pyridine derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile reactivity and potential as a building block for drug discovery. Recent studies have explored its utility in the synthesis of novel bioactive compounds, particularly in the development of kinase inhibitors and antimicrobial agents. This research brief aims to summarize the latest findings related to this compound, highlighting its synthetic pathways, biological activities, and potential applications in medicinal chemistry.
One of the key advancements in the synthesis of 5-Bromo-2-bromomethyl-4-fluoropyridine involves the optimization of halogenation reactions to improve yield and purity. A 2023 study published in the Journal of Medicinal Chemistry demonstrated a novel catalytic approach using palladium complexes, which significantly enhanced the selectivity of bromination at the 2-position. This method not only reduced the formation of byproducts but also allowed for scalable production, making it highly relevant for industrial applications. The study also emphasized the compound's role as a precursor for the development of fluorinated pyridine-based scaffolds, which are increasingly important in the design of CNS-targeting drugs.
In addition to its synthetic utility, 5-Bromo-2-bromomethyl-4-fluoropyridine has been investigated for its biological properties. A recent preprint on bioRxiv reported its incorporation into a series of pyridine-amide hybrids, which exhibited potent inhibitory activity against bacterial efflux pumps. These findings are particularly promising in the context of addressing antibiotic resistance, as the hybrids demonstrated synergistic effects with existing antibiotics against multidrug-resistant strains of Staphylococcus aureus. The study further elucidated the structure-activity relationship (SAR) of these hybrids, providing valuable insights for future drug design.
Another notable application of this compound lies in its use as a key intermediate in the synthesis of kinase inhibitors. A 2024 paper in ACS Chemical Biology detailed its role in the construction of selective JAK3 inhibitors, which are being explored for autoimmune diseases. The researchers highlighted the importance of the bromomethyl group in facilitating cross-coupling reactions with heterocyclic moieties, thereby enabling the rapid diversification of inhibitor libraries. This work underscores the compound's potential to accelerate the discovery of targeted therapies for inflammatory disorders.
Despite these advancements, challenges remain in the handling and stability of 5-Bromo-2-bromomethyl-4-fluoropyridine. A recent safety assessment published in Chemical Research in Toxicology identified its sensitivity to moisture and light, necessitating stringent storage conditions. The study also proposed the use of stabilizing additives to prolong its shelf life, which could be critical for large-scale pharmaceutical manufacturing. These findings highlight the need for continued research into the practical aspects of utilizing this compound in industrial settings.
In conclusion, 5-Bromo-2-bromomethyl-4-fluoropyridine (CAS: 1805208-03-0) represents a valuable tool in modern medicinal chemistry, with demonstrated applications in drug discovery and development. Recent studies have expanded its synthetic accessibility, biological relevance, and potential for addressing unmet medical needs. Future research should focus on optimizing its stability and exploring its utility in emerging therapeutic areas, such as targeted protein degradation and PROTAC development. This compound's versatility ensures its continued prominence in chemical biology and pharmaceutical research.
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